ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-N-(furan-2-ylcarbonyl)alaninate
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Overview
Description
Ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-N-(furan-2-ylcarbonyl)alaninate is a complex organic compound that features a combination of dichlorophenyl, trifluoro, and furan groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-N-(furan-2-ylcarbonyl)alaninate typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichloroaniline with ethyl 3,3,3-trifluoro-2-oxopropanoate under controlled conditions to form the intermediate product. This intermediate is then reacted with furan-2-carbonyl chloride in the presence of a base to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-N-(furan-2-ylcarbonyl)alaninate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-N-(furan-2-ylcarbonyl)alaninate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-N-(furan-2-ylcarbonyl)alaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoro group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Ethyl 2-[(3,4-dichlorophenyl)amino]-3,3,3-trifluoro-N-(furan-2-ylcarbonyl)alaninate can be compared with similar compounds such as:
Ethyl 2-[(3,4-dichlorophenyl)amino]acetate: Lacks the trifluoro and furan groups, resulting in different chemical and biological properties.
3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione: Contains a thiazolidine ring, which imparts different pharmacological activities.
Indole derivatives: Share some structural similarities but differ significantly in their biological activities and applications.
Properties
Molecular Formula |
C16H13Cl2F3N2O4 |
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Molecular Weight |
425.2 g/mol |
IUPAC Name |
ethyl 2-(3,4-dichloroanilino)-3,3,3-trifluoro-2-(furan-2-carbonylamino)propanoate |
InChI |
InChI=1S/C16H13Cl2F3N2O4/c1-2-26-14(25)15(16(19,20)21,23-13(24)12-4-3-7-27-12)22-9-5-6-10(17)11(18)8-9/h3-8,22H,2H2,1H3,(H,23,24) |
InChI Key |
KVZGGZZXZSVRRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=CC(=C(C=C1)Cl)Cl)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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